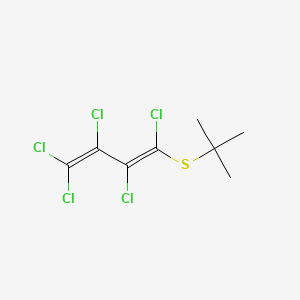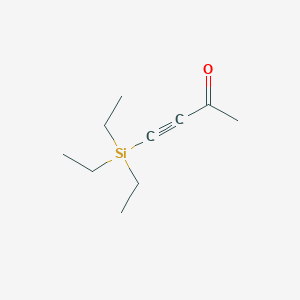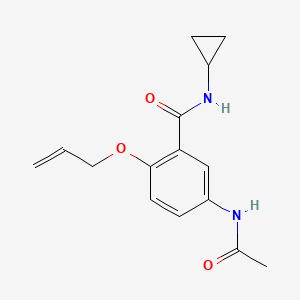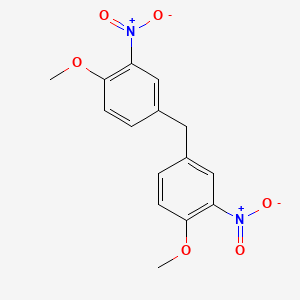
Bis(4-methoxy-3-nitrophenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxy-3-nitrophenyl)methane is an organic compound characterized by the presence of two 4-methoxy-3-nitrophenyl groups attached to a central methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxy-3-nitrophenyl)methane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with a suitable methylene donor under acidic or basic conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxy-3-nitrophenyl)methane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The methoxy groups can be demethylated to form hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of hydroxyl groups from methoxy groups.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxy-3-nitrophenyl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Bis(4-methoxy-3-nitrophenyl)methane involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound for various biochemical and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl)methane: Lacks the methoxy groups, making it less versatile in certain reactions.
Bis(4-methoxyphenyl)methane: Lacks the nitro groups, reducing its potential for redox reactions.
Bis(4-hydroxy-3-nitrophenyl)methane: Contains hydroxyl groups instead of methoxy groups, altering its solubility and reactivity.
Uniqueness
Bis(4-methoxy-3-nitrophenyl)methane is unique due to the presence of both methoxy and nitro groups, which confer a combination of reactivity and stability. This makes it a valuable compound for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
6269-90-5 |
|---|---|
Molekularformel |
C15H14N2O6 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-methoxy-3-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C15H14N2O6/c1-22-14-5-3-10(8-12(14)16(18)19)7-11-4-6-15(23-2)13(9-11)17(20)21/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
TXNDLDSVXWNAQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
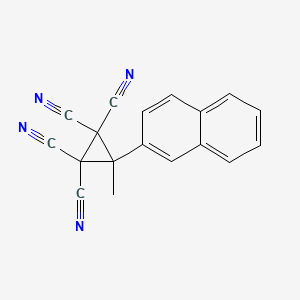
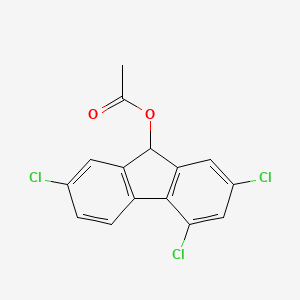
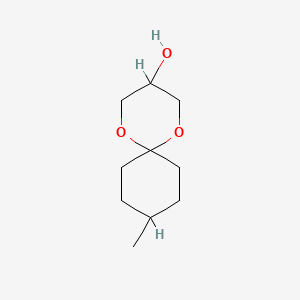
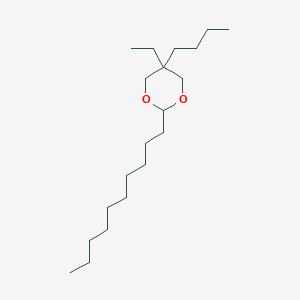
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
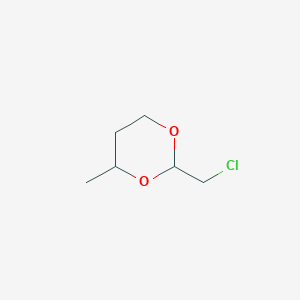
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
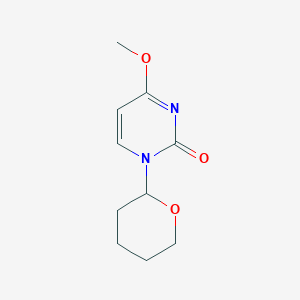
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
